![molecular formula C7H11N5 B7860623 7-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine](/img/structure/B7860623.png)
7-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine is a heterocyclic compound that features a unique structure combining a pyridine ring fused with a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with formamide under acidic conditions, leading to the formation of the triazine ring through a cyclization process. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
7-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
7-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
7-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Another heterocyclic compound with a similar structure but different ring fusion.
5,6,7,8-Tetrahydroquinazoline: A related compound with a quinazoline ring system.
7-Methyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridine: A compound with a triazole ring fused to a pyridine ring.
Uniqueness
7-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-e][1,2,4]triazin-3-ylamine is unique due to its specific ring fusion and the presence of both pyridine and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
7-methyl-6,8-dihydro-5H-pyrido[4,3-e][1,2,4]triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5/c1-12-3-2-5-6(4-12)10-11-7(8)9-5/h2-4H2,1H3,(H2,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBMVRVSRSFULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2,4-Dichloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7860548.png)
![[Ethyl-(4-nitro-benzyl)-amino]-acetic acid](/img/structure/B7860550.png)
![[Ethyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid](/img/structure/B7860554.png)
![3-[ethyl-[(8-methyl-4-oxo-1H-quinazolin-2-yl)methyl]amino]propanoic acid](/img/structure/B7860561.png)
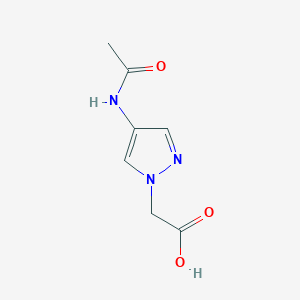
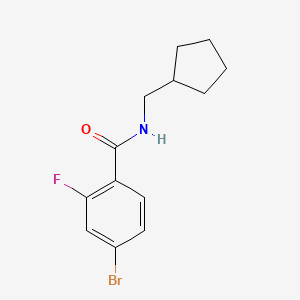
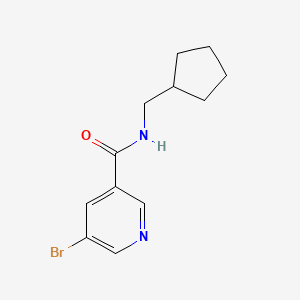
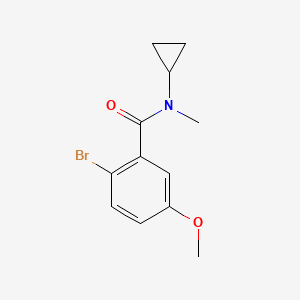
![(Cyclopentylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B7860600.png)
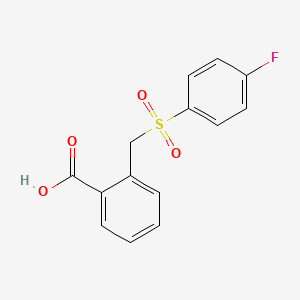
![6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B7860614.png)
![[1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B7860618.png)
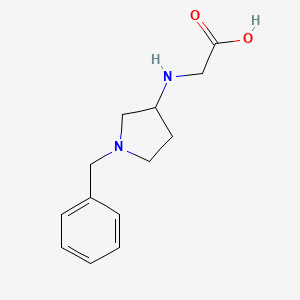
![[1-(3-Chloro-phenyl)-ethylamino]-acetic acid](/img/structure/B7860641.png)
